molecular formula C11H16O3 B8785455 4-Phenylmethoxybutane-1,2-diol

4-Phenylmethoxybutane-1,2-diol

Cat. No.: B8785455
M. Wt: 196.24 g/mol
InChI Key: TVRPDIKPMQUOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylmethoxybutane-1,2-diol is an organic compound with the molecular formula C11H16O3 It is a derivative of butanediol, where one of the hydroxyl groups is substituted with a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylmethoxybutane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of butane-1,4-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Phenylmethoxybutane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzyloxy group can be reduced to form the parent butanediol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the benzyloxy group.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Benzyloxy)butanal or 4-(Benzyloxy)butanoic acid.

    Reduction: Formation of 1,2-butanediol.

    Substitution: Formation of various substituted butanediol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Phenylmethoxybutane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenylmethoxybutane-1,2-diol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes and receptors, leading to the formation of bioactive compounds. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)butanal
  • 4-(Benzyloxy)butanoic acid
  • 1,2-butanediol

Uniqueness

4-Phenylmethoxybutane-1,2-diol is unique due to the presence of both benzyloxy and hydroxyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-phenylmethoxybutane-1,2-diol

InChI

InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2

InChI Key

TVRPDIKPMQUOSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CC1(C)OCC(CCOCc2ccccc2)O1
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